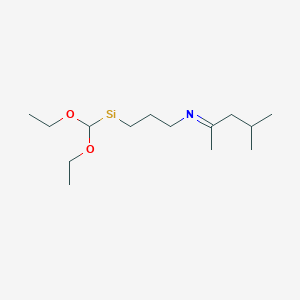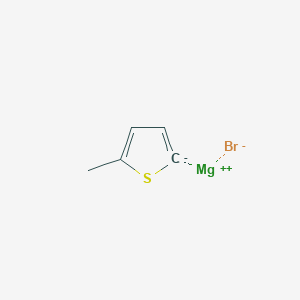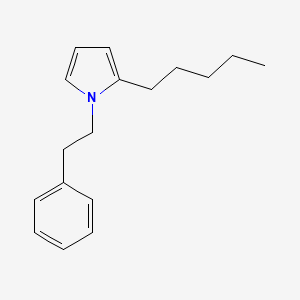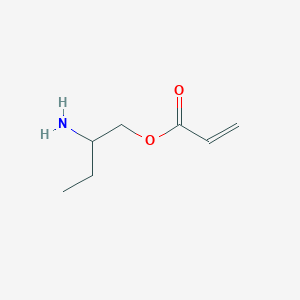
2-Aminobutyl prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminobutyl prop-2-enoate is a chemical compound with the molecular formula C7H13NO2 It is an ester derivative of prop-2-enoic acid and 2-aminobutanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminobutyl prop-2-enoate typically involves the esterification of prop-2-enoic acid with 2-aminobutanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
2-Aminobutyl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
2-Aminobutyl prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.
Industry: Used in the production of polymers and resins with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Aminobutyl prop-2-enoate depends on its specific application. In general, the compound can interact with various molecular targets through its amino and ester functional groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions, such as hydrogen bonding or van der Waals forces. The specific pathways involved will vary depending on the target molecule and the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Butyl prop-2-enoate: Similar ester structure but lacks the amino group.
2-Aminobutyl acetate: Similar amino group but different ester component.
2-Aminobutyl methacrylate: Similar structure but with a methacrylate ester instead of prop-2-enoate.
Uniqueness
2-Aminobutyl prop-2-enoate is unique due to the presence of both an amino group and a prop-2-enoate ester. This combination of functional groups allows for a wide range of chemical reactivity and potential applications. The amino group can participate in various nucleophilic reactions, while the ester group can undergo hydrolysis, reduction, or substitution reactions. This versatility makes it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
674786-04-0 |
|---|---|
Fórmula molecular |
C7H13NO2 |
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
2-aminobutyl prop-2-enoate |
InChI |
InChI=1S/C7H13NO2/c1-3-6(8)5-10-7(9)4-2/h4,6H,2-3,5,8H2,1H3 |
Clave InChI |
XBFYOGLPJXLVMZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(COC(=O)C=C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


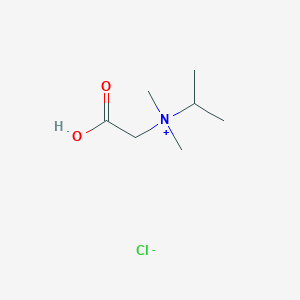
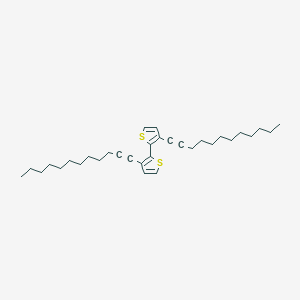
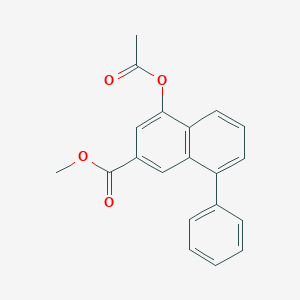
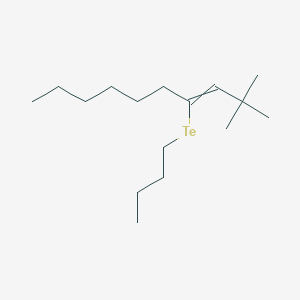
![N,N-Diphenyl-4-[2-(pyren-1-YL)ethyl]aniline](/img/structure/B12550494.png)

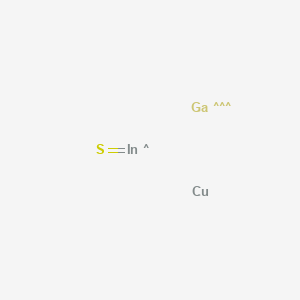
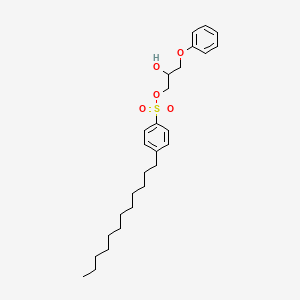
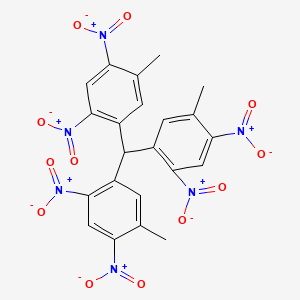
![3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline](/img/structure/B12550540.png)
![2-Naphthalenecarboxylic acid, 8-(phenylmethoxy)-4-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B12550542.png)
